molecular formula C22H21N3O4 B2990089 N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251580-53-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2990089
CAS RN: 1251580-53-6
M. Wt: 391.427
InChI Key: WCBCIEWJPQENFE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Several derivatives related to N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been synthesized with a focus on their potential antibacterial properties. For instance, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibited significant antibacterial activity, as elucidated through elemental analysis and various spectroscopic techniques (Ramalingam et al., 2019).

Catalytic Applications

In the realm of catalysis, certain derivatives have shown promise. For example, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, derived through a synthesis pathway involving benzoyl acetamide derivatives, have been prepared and evaluated for their efficacy in ketone reduction (Facchetti et al., 2016).

Anti-Microbial and DNA-Binding Compounds

Additionally, new pyrano quinoline derivatives synthesized from benzimidazole and naphthyridine frameworks have been studied for their anti-microbial activities. This includes evaluating their potential interactions with DNA, highlighting their versatile applications in developing new therapeutic agents (Watpade & Toche, 2017). Moreover, compounds based on naphthyridine and benzothiazole groups have been developed as turn-on fluorescent chemosensors for Al3+ and Fe3+, demonstrating the chemical's utility in sensing and detection applications (Yao et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-13-2-4-17-15(8-13)22(27)16-10-25(7-6-18(16)24-17)11-21(26)23-14-3-5-19-20(9-14)29-12-28-19/h2-5,8-9H,6-7,10-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBCIEWJPQENFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

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